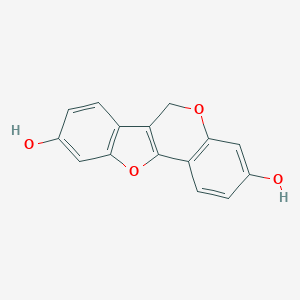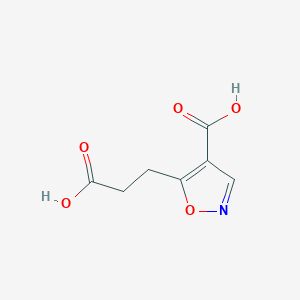
Anhidroglecinol
Descripción general
Descripción
Anhydroglycinol, also known as 3,9-dihydroxypterocarp-6a-en, is an organic compound with the molecular formula C15H10O4 and a molar mass of 254.24 g/mol . It appears as a white crystalline powder and is soluble in water and common organic solvents . This compound is known for its antioxidant and anti-allergic properties .
Aplicaciones Científicas De Investigación
Anhydroglycinol has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Anhydroglycinol is a phenolic compound that can be isolated from Lespedeza homoloba It’s known to have strong antioxidative and antiallergic activity .
Mode of Action
Its antioxidative and antiallergic activities suggest that it may interact with biochemical pathways involved in oxidative stress and allergic reactions .
Biochemical Pathways
Given its antioxidative and antiallergic activities, it can be inferred that anhydroglycinol likely interacts with pathways involved in the regulation of oxidative stress and immune response .
Pharmacokinetics
For instance, phenolic compounds are generally known for their good bioavailability, but this can vary depending on factors such as molecular size, polarity, and the presence of functional groups .
Result of Action
Anhydroglycinol has been reported to exhibit strong antioxidative and antiallergic activity against lipid peroxidation in rats . This suggests that it may help protect cells from damage caused by free radicals and could potentially modulate immune responses.
Action Environment
Like other phenolic compounds, its stability and efficacy could potentially be influenced by factors such as ph, temperature, and light exposure .
Análisis Bioquímico
Biochemical Properties
It is known to be a very weakly acidic compound . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc
Cellular Effects
It is known to have strong antioxidative and antiallergic activity against lipid peroxidation in rats This suggests that Anhydroglycinol may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert antioxidative and antiallergic activity against lipid peroxidation in rats
Métodos De Preparación
Anhydroglycinol can be synthesized through the dehydration reaction of glycine under appropriate temperature and reaction conditions . Industrial production methods often involve the extraction of this compound from the stems of Lespedeza homoloba, a plant known for its rich content of phenolic compounds . The synthesis reaction typically requires controlled conditions to ensure the purity and yield of the final product.
Análisis De Reacciones Químicas
Anhydroglycinol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of anhydroglycinol can lead to the formation of quinones, while reduction can yield alcohols.
Comparación Con Compuestos Similares
Anhydroglycinol is part of the pterocarpan family, which includes compounds like:
3,9-Dihydroxypterocarpan: (C15H12O4)
Isomedicarpin: (C16H14O4)
Medicarpin: (C16H14O4)
Glycinol: (C15H12O5)
These compounds share similar structures but differ in their functional groups and bioactivities. Anhydroglycinol is unique due to its specific antioxidant and anti-allergic properties, which make it particularly valuable in both scientific research and industrial applications .
Propiedades
IUPAC Name |
6H-[1]benzofuro[3,2-c]chromene-3,9-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-8-2-4-11-13(5-8)18-7-12-10-3-1-9(17)6-14(10)19-15(11)12/h1-6,16-17H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIDBNAGSMCMET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=C(O1)C=C(C=C3)O)OC4=C2C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70331898 | |
| Record name | Anhydroglycinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70331898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67685-22-7 | |
| Record name | 6H-Benzofuro[3,2-c][1]benzopyran-3,9-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67685-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,9-Dihydroxypterocarp-6a-en | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067685227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anhydroglycinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70331898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,9-DIHYDROXYPTEROCARP-6A-EN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN0S549OLN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,12bS)-2-ethyl-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carbaldehyde](/img/structure/B144411.png)






![[(4-Chlorobutoxy)methyl]benzene](/img/structure/B144436.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI)](/img/structure/B144439.png)

![(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-phenylacetic acid](/img/structure/B144443.png)

